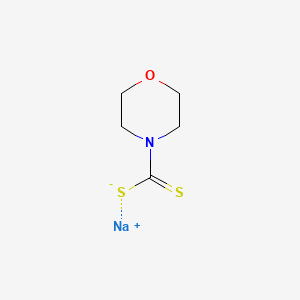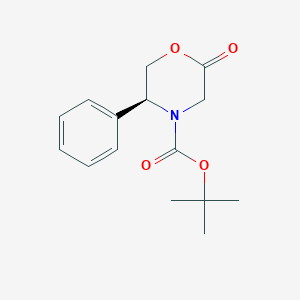![molecular formula C13H12N2O2 B1311460 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzonitrile CAS No. 1004701-68-1](/img/structure/B1311460.png)
4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzonitrile is an organic compound that features a benzonitrile group linked to a dimethylisoxazole moiety via a methoxy bridge
Mechanism of Action
Target of Action
Similar compounds have been found to interact with bromodomain-containing protein 4 (brd4) . BRD4 is a protein that possesses two bromodomains at its N-terminal, enabling it to bind acetylated histones and non-histones, thereby influencing gene transcription, cell cycle regulation, and apoptosis .
Mode of Action
If it acts similarly to related compounds, it may bind to its target protein, potentially influencing gene transcription, cell cycle regulation, and apoptosis .
Biochemical Pathways
Based on its potential target, brd4, it may influence pathways related to gene transcription, cell cycle regulation, and apoptosis .
Result of Action
If it acts similarly to related compounds, it may influence gene transcription, cell cycle regulation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 3,5-dimethylisoxazole in the presence of a suitable base and a methoxy group donor. Common reagents used in this synthesis include potassium carbonate (K₂CO₃) and dimethyl sulfate (DMS). The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: The major products include carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The primary products are amines or alcohols.
Substitution: The products vary based on the nucleophile used, such as substituted benzonitriles.
Scientific Research Applications
4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methoxybenzaldehyde
- 4-[(2-Chlorophenyl)methoxy]-3,5-dimethylbenzaldehyde
- 3,4-Dimethoxy-5-hydroxybenzaldehyde
Uniqueness
4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzonitrile stands out due to its unique combination of a benzonitrile group and a dimethylisoxazole moiety. This structural feature imparts specific chemical and biological properties that are not observed in its analogs. For example, its ability to inhibit BRD4 is more pronounced compared to other similar compounds .
Properties
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-9-13(10(2)17-15-9)8-16-12-5-3-11(7-14)4-6-12/h3-6H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDHHHURVHNGEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1311399.png)

![(3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one](/img/structure/B1311404.png)


